molecular formula C11H9ClIN3OS B3696464 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-iodobenzamide

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-iodobenzamide

Cat. No.: B3696464
M. Wt: 393.63 g/mol
InChI Key: JHUFLWHZVLJBLW-UHFFFAOYSA-N
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Description

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-iodobenzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 2-chloro group, a 5-iodo group, and a 5-ethyl-1,3,4-thiadiazol-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-iodobenzamide typically involves the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting ethyl hydrazinecarboxylate with carbon disulfide and an appropriate chlorinating agent to form 5-ethyl-1,3,4-thiadiazole.

    Iodination of benzamide: The iodination of benzamide can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the 5-iodo group.

    Coupling reaction: The final step involves coupling the 5-iodobenzamide with the 5-ethyl-1,3,4-thiadiazole derivative in the presence of a chlorinating agent to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro and iodo groups on the benzamide ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.

    Coupling Reactions: The compound can engage in coupling reactions with various nucleophiles or electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the thiadiazole ring.

Scientific Research Applications

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-iodobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential pharmacophore for developing new drugs, particularly due to its unique structural features.

    Material Science: The compound’s electronic properties make it a candidate for use in organic electronics or as a precursor for advanced materials.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, potentially leading to the discovery of new biochemical pathways or therapeutic targets.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-iodobenzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The thiadiazole ring and halogen substituents play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-chloro-N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

Compared to similar compounds, 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-iodobenzamide stands out due to the presence of both chloro and iodo substituents on the benzamide ring. This unique combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClIN3OS/c1-2-9-15-16-11(18-9)14-10(17)7-5-6(13)3-4-8(7)12/h3-5H,2H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUFLWHZVLJBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClIN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-iodobenzamide
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2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-iodobenzamide
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2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-iodobenzamide
Reactant of Route 4
2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-iodobenzamide
Reactant of Route 5
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2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-iodobenzamide
Reactant of Route 6
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2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-iodobenzamide

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